molecular formula C19H16N6O2S2 B2420184 N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894049-41-3

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2420184
CAS No.: 894049-41-3
M. Wt: 424.5
InChI Key: HUGMJJDWEXKOHW-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes an acetylamino group, a phenyl ring, a thienyl group, and a triazolopyridazine moiety

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S2/c1-12(26)20-13-4-2-5-14(10-13)21-18(27)11-29-19-23-22-17-8-7-15(24-25(17)19)16-6-3-9-28-16/h2-10H,11H2,1H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGMJJDWEXKOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: The synthesis begins with the acetylation of aniline to form N-acetylaniline.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction with a suitable halogenated aromatic compound.

    Formation of the Thienyl Group: The thienyl group is incorporated via a thiolation reaction using a thienyl halide.

    Construction of the Triazolopyridazine Moiety: The triazolopyridazine ring system is formed through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolopyridazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a triazole ring and a thiophene moiety. Its molecular formula is C19H16N6O2S2C_{19}H_{16}N_6O_2S_2 with a molecular weight of 424.5 g/mol. The presence of these heterocycles contributes to its biological activity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing triazole and thiophene moieties. For instance:

  • Mechanism of Action : Compounds similar to N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression .
  • Case Studies : A study on related thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 0.28 to 0.52 μg/mL . This suggests that the incorporation of similar structures may enhance the anticancer efficacy of the compound .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • In Vitro Studies : Compounds with thiophene and triazole rings have exhibited antibacterial and antifungal properties against a range of pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial activity .

Antimalarial Activity

The design of novel triazolo-pyridine derivatives has been explored for antimalarial applications:

  • Research Findings : In silico studies and subsequent synthesis of triazolo derivatives have led to promising results against Plasmodium falciparum, with some compounds demonstrating IC50 values as low as 2.24 μM . The incorporation of sulfanyl groups may enhance the lipophilicity and bioavailability of these compounds.

Neuroprotective Effects

Emerging research indicates that certain derivatives may possess neuroprotective properties:

  • Mechanism : The ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways has been suggested in related compounds containing similar heterocycles. This opens avenues for exploring their use in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Activity Type Impact on Efficacy
Triazole RingAnticancerEnhances apoptosis induction
Thiophene MoietyAntimicrobialIncreases membrane permeability
Sulfanyl GroupAntimalarialImproves binding affinity to target enzymes

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating biochemical pathways. The triazolopyridazine moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide
  • N-[3-(acetylamino)phenyl]-2-{[6-(2-pyridyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide

Uniqueness

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic properties and enhances its binding interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to an acetamide and a thiophenyl group. The molecular structure can be represented as follows:

C15H15N5O2S\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, which plays a crucial role in cell proliferation and survival. For example, compounds from the thiadiazole family have demonstrated the ability to induce apoptosis in cancer cells by activating caspases involved in programmed cell death .
  • In Vitro Studies : In vitro assays have been performed to assess the efficacy of these compounds against different cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against lung carcinoma (A549) and breast cancer (MCF7) cell lines with IC50 values ranging from 5 to 22 µM .
CompoundCell LineIC50 (µM)
Compound AA5495.41 ± 0.35
Compound BMCF722.19 ± 2.1
N-(3-acetamidophenyl)-2-{...}TBDTBD

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that compounds similar to this compound may exhibit other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown activity against various pathogens, indicating potential use in treating infectious diseases.
  • Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes could position it as a candidate for anti-inflammatory therapies .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

  • Study on Thiadiazole Derivatives : Research indicated that certain thiadiazole derivatives exhibited potent antiproliferative effects on human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Triazolopyridazine Compounds : A study evaluated triazolopyridazine derivatives for their cytotoxicity against Cryptosporidium parasites, suggesting broader applications in parasitic infections alongside their anticancer properties .

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